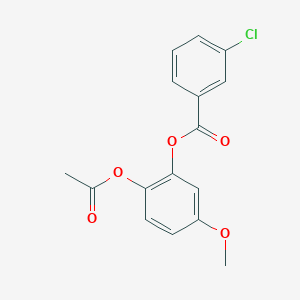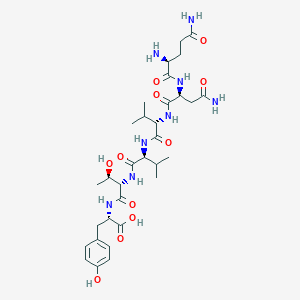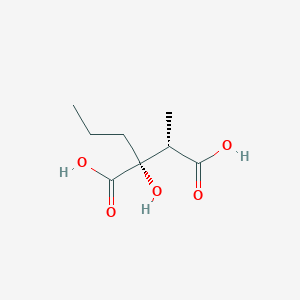
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate typically involves esterification reactions. One common method involves the reaction of 2-hydroxy-5-methoxyphenyl 3-chlorobenzoate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester can be reduced to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: 2-Hydroxy-5-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-(Hydroxy)-5-methoxyphenyl 3-chlorobenzoate.
Reduction: 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzyl alcohol.
Applications De Recherche Scientifique
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological pathways. The methoxy and chlorobenzoate groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzoic acid: A precursor in the synthesis of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate.
2,3-Dichlorobenzoate: Shares structural similarities but has different reactivity and applications.
2-(Hydroxy)-5-methoxyphenyl 3-chlorobenzoate: An intermediate in the synthesis and hydrolysis product of the target compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyloxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
922716-05-0 |
|---|---|
Formule moléculaire |
C16H13ClO5 |
Poids moléculaire |
320.72 g/mol |
Nom IUPAC |
(2-acetyloxy-5-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-14-7-6-13(20-2)9-15(14)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
Clé InChI |
BZPRTCKODKXRTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)


![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
